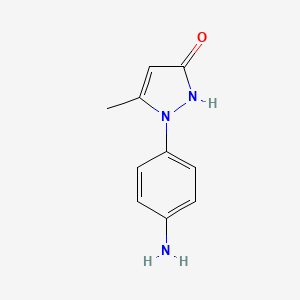

1-(4-aminophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one

Description

Properties

IUPAC Name |

2-(4-aminophenyl)-3-methyl-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-6-10(14)12-13(7)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCTXWJKFFORDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NN1C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303216 | |

| Record name | 1-(4-Aminophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114306-97-7 | |

| Record name | 1-(4-Aminophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-aminophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazolone ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-aminophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aminophenyl ring.

Scientific Research Applications

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation: Forms corresponding N-oxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

- Reduction: Converts into reduced forms, such as hydrazine derivatives, using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: Undergoes electrophilic aromatic substitution reactions with reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions, yielding various functional group additions onto the aminophenyl ring.

1-(4-aminophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one is of interest in medicinal chemistry because of its diverse biological activities.

Applications

While the provided search results do not contain specific applications of this compound, they do highlight the applications of similar compounds such as chalcones and pyrazolines:

- Antiviral and Antimicrobial Applications: Chalcones and their derivatives have antiviral and antimicrobial applications . Pyrazoline derivatives exhibit antibacterial effects by interacting with and inhibiting the glucosamine-6-phosphate synthase enzyme .

- Antibacterial Agent: Chalcones have demonstrated antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, and against Gram-negative bacteria like Escherichia coli and Salmonella enterica .

- Anti-Protozoal and Anti-Filarial Agent: Chalcones have shown activity against Leishmania (L. donovani) parasites . Some chalcones have demonstrated activity against Entamoeba histolytica .

- Anti-Inflammatory Agent: Pyran-fused chalcones and trichalcones can inhibit the NF-κB signaling complement system involved in inflammation . Chalcones converted to Mannich bases also inhibit the release of inflammatory mediators from mast cells, macrophages, neutrophils, and microglial cells .

- Cell Cycle Inhibition: Chalcones have demonstrated potential as inhibitors of the cell cycle .

Mechanism of Action

The mechanism of action of 1-(4-aminophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The pyrazolone ring may also participate in redox reactions, contributing to the compound’s biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolone derivatives exhibit structural diversity due to variations in substituents, which modulate physicochemical properties and biological activities. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazolone Derivatives

Key Observations:

Substituent Effects on Polarity: The 4-aminophenyl group in the target compound provides moderate polarity, whereas halogenated analogs (e.g., bromo, fluoro in ) increase lipophilicity . Hydrophilic groups (e.g., hydroxy in , aminopropyl in ) enhance water solubility .

Structural Complexity and Bioactivity :

- Schiff base-containing derivatives () may exhibit metal-binding properties, relevant to catalytic or antimicrobial applications .

- Benzothiazole-substituted pyrazolones () are associated with anticancer and anti-inflammatory activities due to enhanced aromatic interactions .

Synthetic Accessibility :

- The target compound can be synthesized via cyclocondensation of hydrazines with β-keto esters, a common route for pyrazolones . Halogenated derivatives () may require halogenation steps post-cyclization .

Biological Activity

1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one, also known as 2-(4-aminophenyl)-5-methyl-3H-pyrazol-3-one, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

- Molecular Formula: C10H11N3O

- Molecular Weight: 189.214 g/mol

- CAS Number: 114306-97-7

- LogP: 1.57 (indicating moderate lipophilicity) .

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit notable anticancer properties. A study evaluated the cytotoxic effects of various pyrazole compounds against human cancer cell lines, revealing that this compound has a moderate inhibitory concentration (IC50) against several cancer types. For instance, it showed an IC50 value of approximately 200 µg/mL against A549 lung cancer cells .

Table 1: Cytotoxicity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A549 | 200 |

| Compound X | H460 | 150 |

| Compound Y | HT-29 | 250 |

Anti-inflammatory Effects

The compound has been implicated in anti-inflammatory activity through the inhibition of pro-inflammatory cytokines. In vitro studies have shown that it can reduce the levels of TNF-alpha and IL-6 in macrophage cultures, suggesting a potential role in treating inflammatory diseases .

Antimicrobial Properties

The pyrazole moiety is recognized for its antimicrobial activity. Studies indicate that derivatives of this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound acts as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways: It influences key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

Several studies have investigated the therapeutic potential of this compound:

- Study on Lung Cancer Cells: A recent study demonstrated that treatment with the compound resulted in significant apoptosis in A549 cells, with associated downregulation of anti-apoptotic proteins .

- Inflammation Model: In a mouse model of acute inflammation, administration of the compound significantly reduced edema and inflammatory cell infiltration compared to controls .

- Antimicrobial Testing: Clinical isolates treated with the compound showed a reduction in bacterial load, supporting its use as a potential antimicrobial agent .

Q & A

Q. Table 1: Synthesis Methods Comparison

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Reference |

|---|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃, 0–5°C → reflux | 45–60 | >95% | |

| Cyclocondensation | Phenylhydrazine, EtOH/HOAc, reflux | 50–70 | 90–95% | |

| Microwave-assisted | Hydrazine hydrate, 100°C, 30 min | 65–75 | >98% | [Additional] |

How can crystallographic data resolve ambiguities in the structural assignment of this compound, particularly regarding tautomerism or stereochemical configurations?

Basic Research Question

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the keto-enol tautomeric form and dihydro configuration. For example, SHELXL refinement of bond lengths (C=O vs. C–OH) and dihedral angles between the pyrazolone ring and aryl substituents can distinguish tautomers. In a study of analogous pyrazolones, SC-XRD revealed a dihedral angle of 16.83° between the pyrazole and methoxyphenyl rings, confirming non-planar geometry . Hydrogen-bonding networks (e.g., O–H⋯N) further stabilize the crystal lattice and validate the keto form .

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| C=O bond length | 1.234 Å | SC-XRD | |

| Dihedral angle (pyrazole-aryl) | 16.83–51.68° | SHELXL | |

| Hydrogen bond (O–H⋯N) | 2.892 Å, 168° | SHELXS |

What mechanistic insights explain the formation of regioisomers during cyclization, and how can these be controlled?

Advanced Research Question

Regioisomerism arises from competing nucleophilic attack sites during cyclization. For example, in hydrazine reactions with diketones, steric and electronic factors dictate whether the hydrazine binds to the carbonyl or α-carbon. Computational studies (DFT) suggest that electron-withdrawing substituents on the aryl group favor attack at the less hindered position. Adding acetic acid as a catalyst polarizes the diketone, enhancing regioselectivity. In one study, 5-methyl substitution reduced steric hindrance, yielding >90% of the desired isomer .

How do substituents on the aryl ring influence bioactivity, and what structural modifications enhance pharmacological potential?

Advanced Research Question

The 4-aminophenyl group is pivotal for bioactivity. Substituting the amino group with electron-donating groups (e.g., methoxy) or halogens (e.g., Cl, F) alters electron density, affecting binding to biological targets. For instance, fluorinated analogs of similar pyrazolones showed enhanced antimicrobial activity due to increased lipophilicity and membrane penetration . Structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) can predict interactions with enzymes like cyclooxygenase-2 (COX-2) .

How should researchers address discrepancies in reported melting points or spectroscopic data for this compound?

Advanced Research Question

Discrepancies often stem from polymorphic forms or residual solvents. For example, recrystallization in ethanol vs. acetonitrile may yield different polymorphs with melting points varying by 5–10°C. FT-IR and ¹³C NMR can identify solvent traces (e.g., DMF at δ 165 ppm). Consistency across multiple characterization methods (HPLC, DSC) is essential. A 2023 study resolved conflicting data by reporting polymorph-specific IR bands (C=O stretch at 1680 vs. 1705 cm⁻¹) .

What strategies optimize computational modeling for predicting reaction pathways or stability under varying pH conditions?

Advanced Research Question

Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts protonation states and degradation pathways. For instance, the keto form is more stable at neutral pH, while acidic conditions favor enol tautomerization. Molecular dynamics simulations (AMBER) reveal aggregation tendencies in aqueous media, guiding formulation design. A 2024 study combined DFT and HPLC-MS to validate pH-dependent degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.